1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol
Overview
Description
The compound “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. This pyrrole ring is attached to an ethanol group .Scientific Research Applications
Organic Synthesis Applications
Research has demonstrated the utility of related trifluoromethyl and pyridinyl substituted compounds in organic synthesis, particularly in the creation of optically active compounds and beta-adrenergic receptor agonists. For example, the kinetic resolution of enantiomerically pure compounds has been achieved using specific lipases, leading to the synthesis of valuable moieties for ligands targeting beta(3)-adrenergic receptors (Perrone et al., 2006). Similarly, the reaction of trifluoroacetylchromones with indoles and pyrroles under solvent-free conditions has been used to produce carbinols with significant yields, showcasing the compound's role in facilitating novel synthetic pathways (Safrygin et al., 2016).
Metal Complexes and Ligand Development
The synthesis and structural characterization of palladium complexes containing N-alkylpyridylpyrazole derived ligands, including those with trifluoromethyl groups, highlight the compound's relevance in developing metal-organic frameworks and catalysts. These complexes exhibit typical square-planar geometry with slight tetrahedral distortion, indicating the flexibility and utility of such ligands in coordination chemistry (Montoya et al., 2007).
Antimicrobial Activity
Novel series of compounds derived from trifluoromethyl and pyridinyl groups have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising results against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents (Bonacorso et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c1-7(19)10-3-2-4-18(10)11-9(13)5-8(6-17-11)12(14,15)16/h2-7,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSZHPXEZROSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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